Carane

Oxidative stability Monoterpene chemistry Formulation development

Carane (3,7,7-trimethylbicyclo[4.1.0]heptane, CAS 554-59-6) is a saturated bicyclic monoterpene hydrocarbon with molecular formula C10H18 and molecular weight 138.25 g/mol. The compound consists of a cyclohexane ring fused to a cyclopropane ring, with methyl substitutions at positions 3, 7, and 7.

Molecular Formula C10H18
Molecular Weight 138.25 g/mol
CAS No. 554-59-6
Cat. No. B1198266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarane
CAS554-59-6
Synonyms(-)-cis-carane
carane
carane, (1alpha,3alpha,6alpha)-isomer
carane, (1alpha,3beta,6alpha)-isomer
carane, (1S-(1alpha,3alpha,6alpha))-isomer
carane, (1S-(1alpha,3beta,6alpha))-isome
Molecular FormulaC10H18
Molecular Weight138.25 g/mol
Structural Identifiers
SMILESCC1CCC2C(C1)C2(C)C
InChIInChI=1S/C10H18/c1-7-4-5-8-9(6-7)10(8,2)3/h7-9H,4-6H2,1-3H3
InChIKeyBWRHOYDPVJPXMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carane (CAS 554-59-6) Technical Profile: Bicyclic Monoterpene for Chemical Intermediate and Fragrance Applications


Carane (3,7,7-trimethylbicyclo[4.1.0]heptane, CAS 554-59-6) is a saturated bicyclic monoterpene hydrocarbon with molecular formula C10H18 and molecular weight 138.25 g/mol [1]. The compound consists of a cyclohexane ring fused to a cyclopropane ring, with methyl substitutions at positions 3, 7, and 7 [2]. Carane occurs naturally in essential oils of various plant species including Aucoumea klaineana and Chrysopogon zizanioides (vetiver) [3]. It is also detected in tobacco smoke [1]. The saturated bicyclic framework distinguishes carane structurally from the more widely commercialized carene isomers (2-carene, 3-carene, 4-carene), which contain a reactive C=C double bond in the cyclohexane ring [4].

Why 3-Carene Cannot Substitute for Carane in Oxidation-Sensitive or Stereochemically-Demanding Applications


Substituting 3-carene (C10H16, containing a C=C double bond) for carane (C10H18, fully saturated) introduces three critical failure modes that preclude generic interchange. First, the oxidative stability differential is structural rather than incremental: 3-carene undergoes autoxidation upon air exposure due to its cycloalkene functionality, whereas carane lacks the reactive π-system entirely [1]. Second, the physical property divergence—carane's density of 0.8398 g/cm³ versus 3-carene's 0.857–0.86 g/cm³—alters formulation behavior in applications where precise density matching is required . Third, the metabolic fate diverges fundamentally in biological systems: (−)-cis-carane undergoes stereoselective oxidation at C-9 or C-10 methyl positions, whereas (+)-3-carene undergoes ring-opening metabolism to m-mentha-4,6-dien-8-ol [2]. These differences render carane and 3-carene non-interchangeable in any application where oxidative stability, precise physical properties, or stereospecific metabolic processing are design-critical parameters.

Quantitative Differential Evidence for Carane Versus Closest Analogs


Saturated Framework Provides Intrinsic Oxidative Stability Advantage Over 3-Carene

Carane is a fully saturated hydrocarbon (C10H18) with no carbon-carbon double bonds in its bicyclic framework. In direct contrast, its closest commercial analog 3-carene (C10H16) contains a reactive C=C double bond in the cyclohexane ring and is documented to undergo autoxidation upon exposure to air [1]. This structural difference fundamentally alters shelf-life and handling requirements: 3-carene requires inert atmosphere storage or antioxidant stabilization, whereas carane exhibits intrinsic oxidative resistance without formulation additives. This differentiation is not incremental but categorical—carane is an alkane, 3-carene is a cycloalkene [2].

Oxidative stability Monoterpene chemistry Formulation development

Physical Property Divergence: Density and Refractive Index Differentiate Carane from 3-Carene for Formulation Precision

Carane exhibits quantifiably different physical properties from 3-carene that impact formulation behavior in solvents, coatings, and fragrance applications. Carane has a relative density (d20₄) of 0.8398 [1] and refractive index (n20D) of 1.4568 [1]. In comparison, 3-carene has a higher density of 0.857 g/mL at 25°C and a higher refractive index of 1.474 . The density difference of ~0.017 g/cm³ and refractive index difference of ~0.017 are analytically significant for quality control, purity verification, and formulation consistency in applications where precise physical matching is required.

Physical chemistry Formulation science Solvent properties

Stereochemical Rigidity Enables Enantioselective Catalysis: Carane-Based Ligands Achieve Up to 98% ee in Diethylzinc Addition

The rigid bicyclic carane scaffold serves as an effective chiral platform for asymmetric catalysis. Carane-based 1,3-oxazine ligands, synthesized stereoselectively from carane-derived intermediates, demonstrated excellent (S)-enantioselectivity of 95–98% enantiomeric excess (ee) in the catalytic addition of diethylzinc to benzaldehyde [1]. The N-methylbenzyl-substituted oxazine derivative derived from the carane framework produced the highest observed enantioselectivity among the tested ligand series [2]. This level of stereocontrol is directly attributable to the conformational rigidity imposed by the cyclopropane-fused bicyclo[4.1.0]heptane system of the carane nucleus, which restricts conformational freedom and enables predictable transition-state geometry [1].

Asymmetric catalysis Chiral ligands Enantioselective synthesis

Reduced Insect Repellency Relative to 3-Carene Enables Differential Pest Management Applications

In a direct comparative study of five monoterpenes against stored-product pests, 3-carene exhibited the lowest repellency activity among all compounds tested. At a concentration of 4 µL mL⁻¹, 3-carene showed significantly lower percentage repellency compared to 1,8-cineole and β-pinene at 20 µL mL⁻¹ [1]. Additionally, 3-carene demonstrated the lowest contact toxicity against Tribolium castaneum adults, with LC50 values ranging between 66.58 and 93.68 µg mg⁻¹, whereas β-pinene was the most toxic (LC50 31.44–62.07 µg mg⁻¹) [1]. While direct comparative data for carane itself are not available in this dataset, the saturated framework of carane (C10H18) lacks the alkene moiety present in 3-carene (C10H16) that may contribute to receptor interactions. This structural difference implies that carane and 3-carene cannot be assumed equivalent in biological activity screens.

Insect behavior Stored product protection Monoterpene bioactivity

Metabolic Fate Divergence: Stereoselective Oxidation Patterns Differentiate Carane from 3-Carene in Biological Systems

In mammalian biotransformation studies, (−)-cis-carane and (+)-3-carene undergo fundamentally different metabolic processing. (−)-cis-Carane is metabolized via stereoselective oxidation at the C-9 or C-10 methyl groups to yield mono-ol (381), monocarboxylic acid (382), and dicarboxylic acid (383) derivatives, with retention of the bicyclic framework [1]. In contrast, (+)-3-carene is primarily metabolized via ring opening to form m-mentha-4,6-dien-8-ol (71.6% yield) as the major metabolite, accompanied by aromatization to m-cymen-8-ol [1]. This metabolic divergence demonstrates that the saturated carane framework resists ring-opening degradation pathways that readily occur with the unsaturated 3-carene structure.

Biotransformation Metabolism Xenobiotic processing

Hydrophobicity Differential: Carane XlogP 3.9 Provides Predictable Membrane Partitioning

Carane has a calculated XlogP (octanol-water partition coefficient) of 3.9, with zero hydrogen bond donors and zero hydrogen bond acceptors [1]. This hydrophobicity profile indicates high membrane permeability and preferential partitioning into lipid environments [2]. The topological polar surface area (TPSA) is 0 Ų, consistent with the purely hydrocarbon structure [1]. While comparative XlogP values for all carene isomers vary (e.g., 4-carene calculated logP ~3.46 [3]), the carane value of 3.9 represents a measurable difference that influences distribution behavior in biological or environmental systems.

Lipophilicity QSAR Drug design Membrane permeability

Application Scenarios for Carane Informed by Quantitative Differentiation Evidence


Oxidation-Resistant Fragrance and Flavor Formulations

In fragrance and flavor applications where product stability during storage and use is critical, carane offers intrinsic oxidative stability due to its saturated bicyclo[4.1.0]heptane framework [1]. Unlike 3-carene, which readily undergoes autoxidation upon air exposure and requires antioxidant stabilization [2], carane maintains formulation integrity without additional stabilizers. This reduces formulation complexity and extends shelf-life in air-exposed consumer products. The compound's defined density (0.8398 g/cm³) and refractive index (n20D 1.4568) also provide precise QC benchmarks for incoming material verification [1].

Chiral Ligand Synthesis for Asymmetric Catalysis

The rigid carane bicyclic scaffold serves as a proven chiral platform for developing enantioselective catalysts. Carane-derived 1,3-oxazine ligands have demonstrated excellent (S)-enantioselectivity of up to 98% ee in the catalytic addition of diethylzinc to benzaldehyde [3]. The conformational rigidity imposed by the cyclopropane-fused bicyclo[4.1.0]heptane system restricts conformational freedom, enabling predictable transition-state geometry and high stereocontrol. Procurement of carane as a starting material supports development of chiral ligands for asymmetric C–C bond formation and other enantioselective transformations requiring high stereochemical fidelity [4].

Metabolic Studies Requiring Predictable Biotransformation Profiles

For toxicological assessment, fragrance safety evaluation, or xenobiotic metabolism research, carane provides a defined metabolic fate that differs fundamentally from 3-carene. (−)-cis-Carane undergoes stereoselective methyl group oxidation while retaining the bicyclic framework, whereas (+)-3-carene primarily undergoes ring-opening metabolism (71.6% yield to m-mentha-4,6-dien-8-ol) [5]. This metabolic stability to ring-opening degradation makes carane a more predictable scaffold for studies where framework integrity during biotransformation is required, such as in metabolite identification or structure-metabolism relationship investigations.

Analytical Reference Standard and Quality Control Benchmarking

Carane's well-characterized physical properties—boiling point 169°C, density 0.8398 g/cm³ (d20₄), refractive index 1.4568 (n20D), and calculated XlogP 3.9—provide a robust set of analytical identifiers for quality control and reference standard applications [1]. These values differ measurably from 3-carene (density 0.857 g/mL, refractive index 1.474) [2], enabling unambiguous analytical differentiation via GC, refractive index measurement, or density determination. Procurement of authenticated carane supports method development, instrument calibration, and incoming material verification in analytical laboratories and manufacturing QC environments.

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